

Introduction: The Significance of a Chiral Building Block

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Compound of Interest

Compound Name: **(R)-N-Boc-3-aminobutyric acid**

Cat. No.: **B173669**

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In the landscape of modern pharmaceutical development, the precision of molecular architecture is paramount. Chiral intermediates serve as the foundational blueprints for countless therapeutic agents, where a single stereocenter can dictate the difference between potent efficacy and undesirable off-target effects. **(R)-N-Boc-3-aminobutyric acid**, a non-proteinogenic β -amino acid, has emerged as a crucial chiral building block. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine of the (R)-enantiomer of 3-aminobutyric acid, renders it an exceptionally versatile tool for medicinal chemists and process developers.

This guide provides a comprehensive overview of **(R)-N-Boc-3-aminobutyric acid**, delving into its fundamental properties, synthesis methodologies, critical applications in drug discovery, and the analytical techniques required to ensure its quality and purity. As a cornerstone for the synthesis of peptide analogs and active pharmaceutical ingredients (APIs), a thorough understanding of this molecule is essential for researchers and scientists in the field.[1][2]

Core Physicochemical Properties

The identity and purity of a chemical intermediate are defined by its physicochemical properties. These characteristics govern its behavior in reactions, its solubility, and its stability. The key properties of **(R)-N-Boc-3-aminobutyric acid** are summarized below.

Table 1: Physicochemical Data for **(R)-N-Boc-3-aminobutyric acid**

Property	Value	Reference(s)
CAS Number	159991-23-8	[1] [3] [4]
Chemical Name	(R)-3-((tert-butoxycarbonyl)amino)butanoic acid	[1] [3]
Synonyms	Boc-D-β-Homoalanine, (R)-Boc-β-Abu-OH	[5]
Molecular Formula	C ₉ H ₁₇ NO ₄	[1] [3]
Molecular Weight	203.24 g/mol	[1] [5]
Appearance	White to off-white solid	[5] [6]
Melting Point	104-107 °C	[3] [5]
pKa (Predicted)	4.43 ± 0.10	[5] [6]
Storage Conditions	Sealed in a dry environment at 2-8°C	[5] [6]

Chemical Structure:

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(Image generated based on IUPAC name)

Synthesis: From Precursor to Protected Intermediate

The reliable synthesis of **(R)-N-Boc-3-aminobutyric acid** is critical for its application in multi-step pharmaceutical manufacturing. The most common laboratory-scale approach involves the

protection of the commercially available chiral precursor, (R)-3-aminobutyric acid.

Causality in the Synthetic Protocol

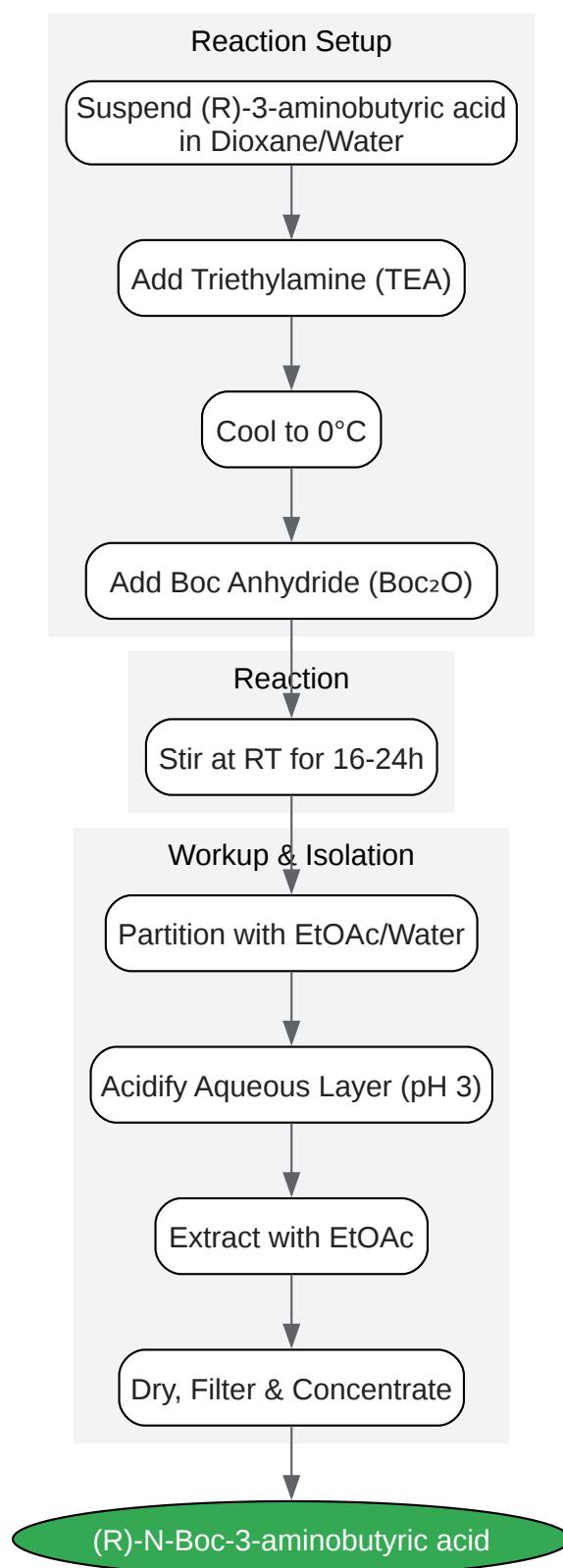
The chosen protocol is a straightforward N-acylation reaction. The Boc protecting group is installed using di-tert-butyl dicarbonate (Boc_2O). This electrophilic reagent is ideal due to its high reactivity with nucleophilic amines and the benign nature of its byproducts (tert-butanol and CO_2). The reaction requires a base, such as triethylamine (TEA), to deprotonate the ammonium group of the amino acid starting material, thereby activating the amine as a nucleophile to attack the Boc anhydride.^[1] The solvent system, a mixture of dioxane and water, is selected to solubilize both the polar amino acid and the nonpolar Boc anhydride, facilitating a homogenous reaction environment.^[1]

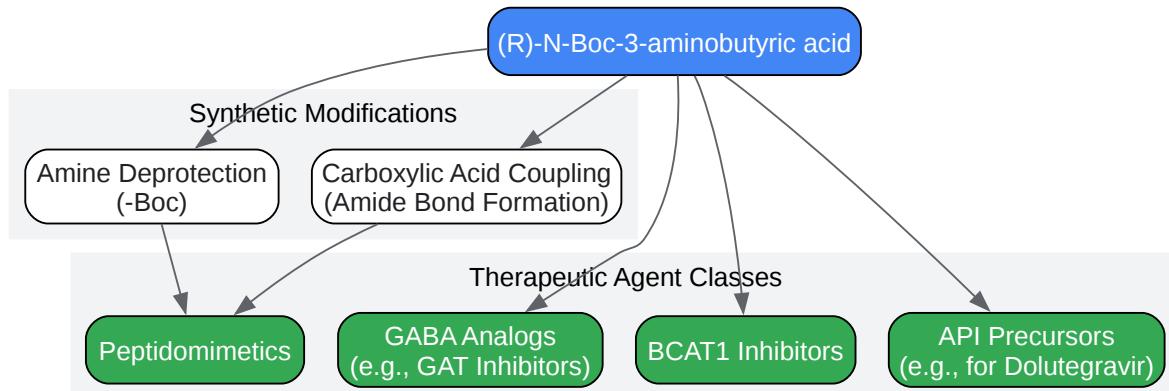
Detailed Step-by-Step Synthesis Protocol

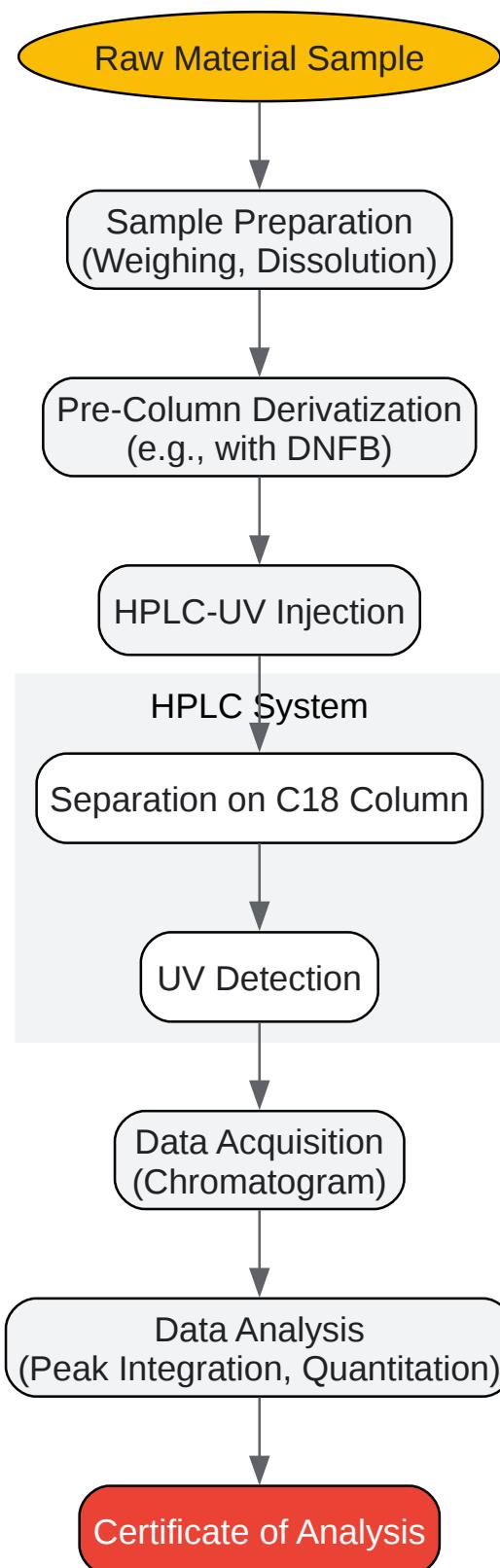
- Step 1: Solubilization of Starting Material
 - Suspend (R)-3-aminobutyric acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
 - Rationale: This solvent system effectively dissolves both the zwitterionic amino acid and the organic Boc anhydride.
- Step 2: Basification
 - With stirring at room temperature, add triethylamine (1.5 eq.) dropwise to the suspension. Continue until a clear solution is obtained.
 - Rationale: TEA acts as an organic base to deprotonate the amine, making it nucleophilic without introducing inorganic salts that can be difficult to remove.
- Step 3: Introduction of Protecting Group
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Add di-tert-butyl dicarbonate (1.15 eq.) in a single portion.
 - Rationale: Cooling the reaction controls the exothermicity of the acylation. A slight excess of Boc_2O ensures the complete conversion of the starting material.

- Step 4: Reaction
 - Allow the mixture to warm to room temperature and stir for 16-24 hours.
 - Rationale: The reaction is typically complete overnight, allowing for convenient workflow scheduling. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Step 5: Workup and Extraction
 - Partition the completed reaction mixture between water and ethyl acetate.
 - Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any unreacted Boc anhydride and other nonpolar impurities.[\[1\]](#)
 - Rationale: This liquid-liquid extraction isolates the desired water-soluble carboxylate salt from organic-soluble impurities.
- Step 6: Acidification and Isolation
 - Acidify the aqueous layer to a pH of ~3 using 1 M aqueous potassium bisulfate (KHSO₄).[\[1\]](#)
 - Extract the acidified aqueous layer twice with ethyl acetate.
 - Rationale: Acidification protonates the carboxylate, rendering the final product neutral and soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous phase.
- Step 7: Final Purification
 - Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.[\[1\]](#)
 - Rationale: The brine wash removes residual water, and the drying agent ensures the complete removal of moisture before concentration, preventing hydrolysis and yielding a pure, solid product.

Synthesis Workflow Diagram





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